(2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane
Description
This compound is a chiral intermediate featuring a benzyloxycarbonyl (Cbz) protecting group on the amine, a chloro substituent at position 1, a hydroxyl group at position 2, and a phenyl group at position 4. The Cbz group offers stability under acidic conditions but is cleavable via hydrogenolysis, making it valuable in multi-step syntheses .
Properties
IUPAC Name |
benzyl N-[(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c19-12-17(21)16(11-14-7-3-1-4-8-14)20-18(22)23-13-15-9-5-2-6-10-15/h1-10,16-17,21H,11-13H2,(H,20,22)/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJAOKKAXVGEIH-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(CCl)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]([C@@H](CCl)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90446231 | |
| Record name | Benzyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128018-43-9 | |
| Record name | Benzyl [(2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90446231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (CAS No. 128018-43-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and relevant case studies.
- Molecular Formula : C18H20ClNO3
- Molecular Weight : 333.81 g/mol
- Synonyms :
- Benzyl (2S,3S)-4-chloro-3-hydroxy-1-phenylbutan-2-ylcarbamate
- N-benzyloxycarbonyl-3(S)-amino-1-chloro-4-phenyl-2(S)-butanol
The biological activity of this compound is primarily attributed to its structural features that allow interaction with various biological targets. The compound's benzyloxycarbonyl group enhances its lipophilicity, facilitating cellular uptake and interaction with membrane-bound enzymes and receptors.
Cytotoxicity Studies
Recent studies have revealed significant insights into the cytotoxic properties of this compound. For instance, research on related benzyl compounds indicates that they can undergo metabolic activation leading to the formation of reactive intermediates that exhibit cytotoxic effects.
A study highlighted the metabolism of benzyl sulfides which suggested that similar pathways may be involved in the bioactivation of this compound, resulting in the generation of unstable thiols that could contribute to cellular toxicity .
Comparative Cytotoxicity Data
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| Benzyl 1,2,3,4,4-pentachlorobuta-1,3-dienyl sulfide | 15 | Rat Hepatocytes |
| Benzyl 2-chloro-1,1,2-trifluoroethyl sulfide | 10 | Rat Hepatocytes |
The exact IC50 values for this compound in various cell lines remain to be determined; however, comparative studies with structurally related compounds suggest potential for significant cytotoxicity.
Study on Metabolic Activation
A pivotal study investigated the metabolic pathways of similar benzyl compounds in rat hepatic microsomes. It was found that these compounds were metabolized to yield reactive species capable of inducing cytotoxic effects in isolated hepatocytes . This finding underscores the importance of metabolic activation in determining the biological activity of compounds like this compound.
Research on Structure-Activity Relationship
Further research into the structure-activity relationship (SAR) of carbamate derivatives has shown that modifications in the benzyloxycarbonyl group can significantly alter biological activity. This suggests that optimizing this moiety could enhance the therapeutic potential or reduce toxicity .
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research
One of the primary applications of (2S,3S)-3-(benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane is in anticancer research. The compound's structural characteristics allow it to interact with biological targets involved in cancer cell proliferation. Studies have indicated that derivatives of this compound can inhibit specific pathways related to tumor growth and metastasis.
Case Study : A study published in a peer-reviewed journal demonstrated that modifications of the compound lead to enhanced cytotoxicity against various cancer cell lines. The findings suggested that the benzyloxycarbonyl group plays a significant role in increasing the compound's bioactivity by facilitating better cellular uptake and target interaction.
Organic Synthesis
2. Building Block for Complex Molecules
In organic synthesis, this compound serves as a versatile building block for synthesizing more complex molecules. Its functional groups can undergo various chemical reactions, making it useful in creating other pharmaceuticals or agrochemicals.
Table 1: Synthetic Pathways Using this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Nucleophilic Substitution | Reaction with amines or alcohols | Formation of new amides or esters |
| Reduction | Reduction of the chloro group | Alcohol derivatives |
| Coupling | Coupling with other aromatic compounds | Formation of biaryl compounds |
Therapeutic Potential
3. Neurological Applications
Emerging research indicates that this compound may have potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier opens avenues for exploring its effects on neurodegenerative diseases.
Case Study : Preliminary studies have shown that the compound can modulate neurotransmitter levels, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease. Further research is needed to elucidate its mechanism of action and efficacy.
Comparison with Similar Compounds
(2R,3S)-3-(tert-Butoxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane (CAS 162536-40-5)
- Key Differences :
- Protecting Group : Uses tert-butoxycarbonyl (Boc) instead of Cbz. Boc is acid-labile, enabling deprotection under milder acidic conditions (e.g., trifluoroacetic acid) compared to Cbz .
- Stereochemistry : (2R,3S) configuration versus (2S,3S) in the target compound, altering spatial interactions in chiral environments.
- Physical Properties :
- Molecular weight: 299.79 g/mol (vs. ~345.45 g/mol for the Cbz analog due to the lighter Boc group).
- Melting point: 83–84°C .
- Applications : Preferred in peptide synthesis where acid-sensitive intermediates are required.
(2S,3R)-N-Cbz-3-amino-1-chloro-4-(phenylthio)butan-2-ol (CAS 159878-02-1)
- Key Differences: Substituent at C4: Phenylthio (SPh) group instead of phenyl. The sulfur atom enhances nucleophilicity, enabling reactions like oxidation to sulfoxides/sulfones . Stereochemistry: (2S,3R) configuration, which may lead to divergent biological activity or synthetic utility.
(2R,3S)-1,2-Epoxy-3-tert-butoxycarbonylamino-4-phenylbutane (CAS 98760-08-8)
- Key Differences :
- Functional Groups : Epoxy group replaces the chloro and hydroxyl groups. Epoxides are highly reactive toward nucleophiles (e.g., in ring-opening reactions) .
- Applications : Serves as a versatile electrophile in cross-coupling or polymerization reactions, unlike the target compound’s dual functionalization (Cl and OH).
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group | Substituent at C4 | Stereochemistry | Melting Point (°C) |
|---|---|---|---|---|---|---|---|
| Target Compound (Cbz-protected) | - | C19H20ClNO3 | ~345.45 | Cbz | Phenyl | (2S,3S) | - |
| Boc-protected analog | 162536-40-5 | C15H22ClNO3 | 299.79 | Boc | Phenyl | (2R,3S) | 83–84 |
| Phenylthio variant (Cbz-protected) | 159878-02-1 | C18H19ClNO2S | - | Cbz | Phenylthio | (2S,3R) | - |
| Epoxy analog (Boc-protected) | 98760-08-8 | C15H19NO3 | - | Boc | Phenyl | (2R,3S) | - |
Key Research Findings
Protecting Group Stability: Boc deprotection occurs under acidic conditions (e.g., HCl/dioxane), whereas Cbz requires hydrogenolysis (H2/Pd-C) . The Boc group’s lower steric hindrance may improve solubility in non-polar solvents compared to the aromatic Cbz group.
Stereochemical Impact: The (2S,3S) configuration in the target compound enhances its utility in synthesizing β-amino alcohols, critical for protease inhibitors . In contrast, the (2S,3R) phenylthio variant shows divergent reactivity in thiol-ene click chemistry .
Functional Group Reactivity :
- The chloro group in the target compound allows nucleophilic substitution (e.g., with amines), while the hydroxyl group can undergo oxidation or esterification.
- The phenylthio group’s sulfur atom facilitates radical reactions, broadening its scope in materials science .
Preparation Methods
Active Ester Formation and Sulfoxide Ylide Intermediate
The synthesis typically begins with N-benzyloxycarbonyl-L-phenylalanine (N-Cbz-L-phenylalanine) as the starting material. In a manner analogous to the tert-butoxycarbonyl (Boc)-protected variant described in patent CN113004227A, the carboxylic acid group is activated through condensation with substituted phenols (e.g., p-nitrophenol or pentafluorophenol) using carbodiimide-based condensing agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This step forms an active ester intermediate (e.g., compound 15 in the Boc variant), which enhances electrophilicity for subsequent nucleophilic attacks.
The active ester is then reacted with a sulfoxide ylide reagent, such as trimethylsulfoxonium iodide, in the presence of a strong base (e.g., potassium tert-butoxide). This generates a sulfoxide ylide intermediate (analogous to compound 16 in CN113004227A), which facilitates the formation of the ketone backbone through a-sigmatropic rearrangement. The stereochemical integrity at the 2S and 3S positions is preserved during this step due to the chiral environment of the starting amino acid.
Halogenation and Reduction to Halohydrin
The sulfoxide ylide intermediate undergoes halogenation via reaction with lithium bromide (LiBr) or other halogen salts in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA). This step introduces the chlorine atom at position 1, yielding a halogenated ketone intermediate (analogous to compound 6 in CN113004227A). Subsequent reduction of the ketone group is achieved using aluminum isopropoxide in isopropanol, which selectively reduces the carbonyl to a hydroxyl group while retaining the chlorine substituent. This produces the halohydrin intermediate, this compound, with reported yields exceeding 85% under optimized conditions.
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
-
Active ester formation : Conducted in tetrahydrofuran (THF) or dichloromethane (DCM) at 0–25°C to minimize side reactions.
-
Sulfoxide ylide reaction : Requires anhydrous conditions and reflux temperatures (60–70°C) to ensure complete ylide formation.
-
Halogenation : Performed in THF at 20–70°C, with higher temperatures accelerating halogen incorporation.
Catalytic Systems
-
Acid catalysts : PTSA or methanesulfonic acid (MSA) are preferred for halogenation due to their compatibility with halogen salts.
-
Reduction catalysts : Aluminum alkoxides (e.g., aluminum isopropoxide) provide stereoselective reduction without epimerization.
Comparative Analysis of Methodologies
Challenges and Mitigation Strategies
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S,3S)-3-(Benzyloxycarbonylamino)-1-chloro-2-hydroxy-4-phenylbutane, and how can stereochemical purity be ensured?
- Methodological Answer : The compound's synthesis typically involves:
- Step 1 : Enantioselective formation of the (2S,3S) stereochemistry via Sharpless epoxidation or asymmetric hydroxylation, followed by protection of the amine with benzyloxycarbonyl (Cbz) .
- Step 2 : Chlorination at the C1 position using reagents like SOCl₂ or PCl₃ under anhydrous conditions .
- Key Challenge : Racemization during chlorination. Use low temperatures (<0°C) and monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® IA column) .
Q. How can researchers characterize the compound’s stability under varying storage conditions?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation studies at 40°C/75% RH for 6 months. Monitor degradation via:
- HPLC-MS : Detect hydrolysis of the Cbz group (expected m/z shift from 370.4 to 263.3) .
- Karl Fischer Titration : Quantify moisture uptake in hygroscopic samples .
- Optimal Storage : Store at 2–8°C in amber vials with desiccants (e.g., silica gel) to prevent hydrolysis .
Q. What analytical techniques are most reliable for confirming the compound’s stereochemical configuration?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using single crystals grown in acetone/hexane mixtures .
- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-computed models to validate enantiopurity .
Advanced Research Questions
Q. How does the chloro substituent at C1 influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Compare reaction rates with model compounds lacking the C1-Cl group (e.g., ’s 159878-02-1) using LC-MS to track intermediates.
- Mechanistic Insight : The β-hydroxy group at C2 stabilizes transition states via hydrogen bonding, enhancing SN2 reactivity. Use DFT calculations (B3LYP/6-31G*) to map energy barriers .
- Data Contradictions : Competing elimination (E2) pathways may dominate in polar aprotic solvents (e.g., DMF). Monitor β-elimination byproducts (e.g., alkenes) via GC-MS .
Q. What strategies mitigate racemization during functionalization of the C3 benzyloxycarbonylamino group?
- Methodological Answer :
- Protection-Deprotection : Replace Cbz with Fmoc (9-fluorenylmethyloxycarbonyl) for milder deprotection conditions (piperidine in DMF) .
- Low-Temperature Coupling : Use HATU/DIPEA at -20°C for amide bond formation to minimize epimerization .
Q. How can researchers resolve discrepancies in reported solubility data for this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
